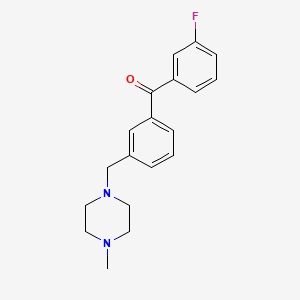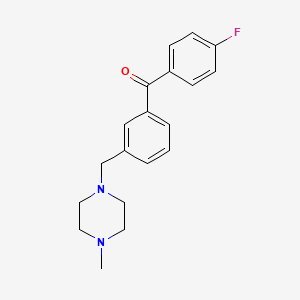![molecular formula C21H31NO4 B1327256 Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate CAS No. 898751-61-6](/img/structure/B1327256.png)
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a morpholine ring, which is known for its diverse biological and therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate typically involves a two-step process. The first step is a Mannich reaction, where morpholine, formaldehyde, and 2-phenylacetaldehyde are reacted to form the intermediate compound. This is followed by a Michael addition reaction with ethyl 8-oxooctanoate under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential inhibitory activity against enzymes such as human legumain and cholinesterases.
Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s due to its enzyme inhibitory properties.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
Mechanism of Action
The mechanism of action of Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as human legumain and cholinesterases by binding to their active sites, thereby preventing their normal function . This inhibition can modulate various biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Reboxetine: An antidepressant with a morpholine moiety.
Moclobemide: Another antidepressant containing a morpholine ring.
Emorfazone: An antipyretic and analgesic with a similar structure.
Uniqueness
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a morpholine ring with an oxooctanoate ester makes it particularly effective in enzyme inhibition, setting it apart from other morpholine-containing compounds .
Properties
IUPAC Name |
ethyl 8-[2-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-2-26-21(24)12-6-4-3-5-11-20(23)19-10-8-7-9-18(19)17-22-13-15-25-16-14-22/h7-10H,2-6,11-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPAMVWJDLXZSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643573 |
Source


|
| Record name | Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-61-6 |
Source


|
| Record name | Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

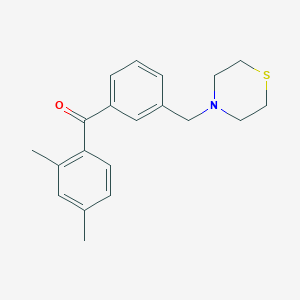


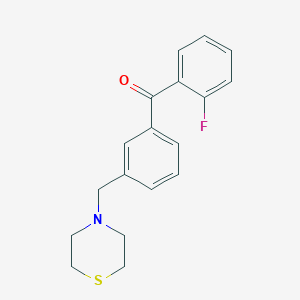
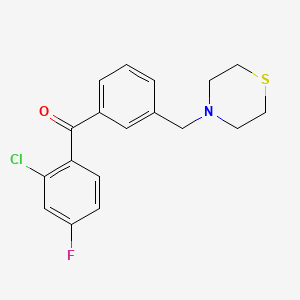
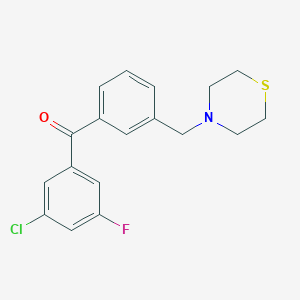
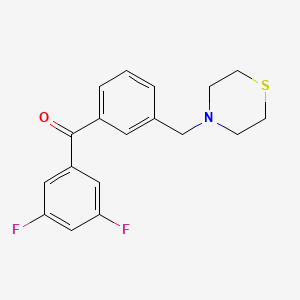
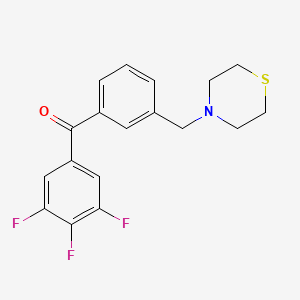
![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)
